molecular formula C22H21FN4O3 B10977610 N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10977610
M. Wt: 408.4 g/mol
InChI Key: CWKYKKPLTDLHNV-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorophenyl group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of a γ-amino acid derivative.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone and amide moieties can be reduced to their corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone moiety can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is unique due to its combination of an indole ring, a fluorophenyl group, and a pyrrolidinone moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C22H21FN4O3/c23-17-3-5-18(6-4-17)27-13-16(12-20(27)28)22(30)26-10-9-25-21(29)15-2-1-14-7-8-24-19(14)11-15/h1-8,11,16,24H,9-10,12-13H2,(H,25,29)(H,26,30)

InChI Key

CWKYKKPLTDLHNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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